molecular formula C22H24N4O3S2 B6555383 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040670-18-5

2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6555383
CAS No.: 1040670-18-5
M. Wt: 456.6 g/mol
InChI Key: YCXCUSLPJRBFDZ-UHFFFAOYSA-N
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Description

The compound 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one features a thieno[3,2-d]pyrimidin-4-one core substituted with a 1,2,4-oxadiazole moiety and a 3-methylbutyl chain. The 4-ethoxyphenyl group on the oxadiazole ring may enhance lipophilicity and binding affinity, while the sulfur atom in the thiophene ring contributes to electronic effects critical for bioactivity.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-4-28-16-7-5-15(6-8-16)20-24-18(29-25-20)13-31-22-23-17-10-12-30-19(17)21(27)26(22)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXCUSLPJRBFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CCC(C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Thieno[3,2-d]pyrimidin-4-one Derivatives
  • Synthesis: highlights that thieno[3,2-d]pyrimidin-4-one derivatives (e.g., compounds 4a–b) can be synthesized under mild cyclization conditions using formamide, achieving yields of 60–65%. This contrasts with the target compound’s synthesis, which likely involves multi-step functionalization of the oxadiazole and alkylthio groups.
  • Activity: The position of the sulfur atom in the thiophene ring (e.g., thieno[3,2-d] vs. thieno[2,3-d]) significantly impacts TRPA1 inhibition. For example, Boehringer Ingelheim’s patented thieno[2,3-d]pyrimidin-4-one derivatives () show potent TRPA1 antagonism, suggesting that the target compound’s [3,2-d] configuration may alter binding kinetics or selectivity.
Oxadiazole-Substituted Derivatives
  • 6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (): This analog substitutes the 4-ethoxyphenyl group with a 2-chlorophenyl moiety and replaces the 3-methylbutyl chain with a 3,4-difluorobenzyl group. The electron-withdrawing chlorine and fluorine atoms likely improve metabolic stability but may reduce membrane permeability compared to the target compound’s ethoxy group.
Pyrrolo[3,2-d]pyrimidin-4-one Derivatives
  • However, the phenylthio substituent in this compound could enhance π-π stacking interactions in binding pockets.

Key SAR Insights :

  • Oxadiazole Substituents : Electron-donating groups (e.g., 4-ethoxy in the target compound) may improve solubility and target engagement compared to electron-withdrawing groups (e.g., 2-chloro in ).
  • Alkyl Chains : The 3-methylbutyl group in the target compound likely enhances hydrophobic interactions in the TRPA1 binding site, whereas bulkier groups (e.g., 3,4-difluorobenzyl in ) could hinder binding.

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